(+)-Calycanthidine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability). These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Stereochemical Assignment in Alkaloids : Lathrop and Movassaghi (2013) describe the application of a methodology for heterodimerization via diazene fragmentation in the total synthesis of various alkaloids, including (-)-calycanthidine. This study highlights an improved route for the synthesis of C3a-aminocyclotryptamines and an enhanced method for sulfamide synthesis and oxidation. It also presents a late-stage diversification approach, leading to the first enantioselective total synthesis of (+)-desmethyl-meso-chimonanthine and its stereochemical assignment (Lathrop & Movassaghi, 2013).
Neurological Effects and Mechanism of Action : Chebib et al. (2003) investigated the convulsant actions of calycanthine, the principal alkaloid of the Calycanthaceae family. They found that calycanthine inhibits the potassium-stimulated release of GABA from rat hippocampus slices, suggesting a mechanism involving voltage-dependent calcium channel blockade and inhibition of GABA-mediated currents at GABA(A) receptors (Chebib et al., 2003).
Melanogenesis Inhibition : Morikawa et al. (2014) isolated several dimeric pyrrolidinoindoline alkaloids, including calycanthidine, from Chimonanthus praecox. They demonstrated that these compounds, particularly calycanthidine, show potent inhibitory effects on melanogenesis in murine B16 melanoma cells without significant cytotoxicity. This suggests potential applications in skin pigmentation disorders (Morikawa et al., 2014).
Nervous Transmission in Insects : Adjibadé et al. (1990) studied the action of calycanthine on nervous transmission in the central nervous system of cockroaches. Their findings indicate that calycanthine hydrochloride significantly reduces the efficacy of synaptic transmission without altering nervous conduction in pre- and post-synaptic fibers (Adjibadé et al., 1990).
Pharmacokinetics in Rats : Lu et al. (2020) conducted a study on the determination and pharmacokinetics of calycanthine in rat plasma. They developed a UPLC-MS/MS method for the quantification of calycanthine, revealing its pharmacokinetic properties in rats after oral and intravenous administration. This research could be crucial for understanding the absorption, distribution, metabolism, and excretion of calycanthine in living organisms (Lu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3aS,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUXSFTXJRLQJ-LDVJMBRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@]45CCN([C@H]4N(C6=CC=CC=C56)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970501 | |
Record name | 1,1',8-Trimethyl-2,2',3,3',8,8',8a,8'a-octahydro-1H,1'H-3a,3'a-bipyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Calycanthidine | |
CAS RN |
5516-85-8 | |
Record name | (3aR,3′aR,8aS,8′aR)-2,2′,3,3′,8,8′,8a,8′a-Octahydro-1,1′,8-trimethyl-3a,3′a(1H,1′H)-bipyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5516-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',8-Trimethyl-2,2',3,3',8,8',8a,8'a-octahydro-1H,1'H-3a,3'a-bipyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | calycanthidine, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRT94KMX97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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